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Compound of Interest

3-Amino-1,6-dihydropyrazolo[3,4-
Compound Name:
c]pyrazole

Cat. No.: B154123

An In-Depth Technical Guide to 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

Abstract

The pyrazolo[3,4-c]pyrazole scaffold is a privileged heterocyclic motif that has garnered
significant attention in medicinal chemistry due to its diverse pharmacological potential. This
guide focuses on a key derivative, 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS
128854-05-7), providing an in-depth analysis of its chemical properties, synthesis, and potential
applications in drug discovery. We will explore the synthetic rationale for accessing this and
related structures, delve into the mechanistic underpinnings of the broader aminopyrazole
class as therapeutic agents, and provide validated experimental protocols for its synthesis and
biological evaluation. This document serves as a comprehensive resource for researchers
aiming to leverage the unique chemical space offered by this compound.

Core Compound Analysis: Physicochemical
Properties

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole is a fused bicyclic heterocyclic compound. The
presence of multiple nitrogen atoms and an amino substituent makes it a versatile building
block for creating libraries of compounds with diverse biological activities.[1][2] The
fundamental properties of this molecule are crucial for its handling, reaction setup, and role as
a pharmacophore.
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Property Value Source
CAS Number 128854-05-7 [3][4]
Molecular Formula CaHsNs [5]
Molecular Weight 123.12 g/mol [5]
InChi Key ULMQVSLWMOJHHU- 5]

UHFFFAOYSA-N

A fused pyrazole-pyrazole ring
Structure system with an amino group at  [6]

the 3-position.

Synthesis Strategies and Methodologies

The synthesis of the pyrazolo[3,4-c]pyrazole core is not extensively documented for this
specific compound, but the literature provides robust strategies for analogous structures.[7][8]
These methods often rely on the construction of a primary pyrazole ring followed by a
cyclization reaction to form the fused bicyclic system.

A prevalent and effective strategy involves the condensation of hydrazines with appropriately
functionalized pyrazole precursors.[8] For instance, a substituted pyrazole carbaldehyde can
react with a hydrazine to form the second pyrazole ring in a one-pot sequence.[8] Subsequent
functionalization, such as amination or cross-coupling reactions, can then be employed to
install the desired amino group and other substituents.

Generalized Synthetic Workflow

The synthesis can be logically broken down into key stages: precursor synthesis, core
formation, and subsequent derivatization. Microwave-assisted synthesis has been shown to be
effective for steps like C-N Ullmann-type cross-coupling reactions, significantly accelerating the
process.[7][9]
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Figure 1: Generalized workflow for the synthesis of functionalized pyrazolo[3,4-c]pyrazoles.
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Protocol: Suzuki-Miyaura Cross-Coupling for
Derivatization

This protocol describes a representative method for introducing aryl substituents onto a

brominated pyrazolo[3,4-c]pyrazole core, a key step in creating chemical diversity.[3]

Materials:

3-Bromo-pyrazolo[3,4-c]pyrazole intermediate (1.0 eq.)

Aryl boronic acid (1.5 eq.)

Palladium catalyst (e.g., Pd(PPhs)4, 5 mol%)

Base (e.g., Cesium Carbonate, 2.0 eq.)

Solvent mixture: Dioxane, Ethanol, Water (e.g., 3:1:0.5 ratio)

Anhydrous Magnesium Sulfate (MgSQOa)

Dichloromethane (DCM)

Saturated Sodium Bicarbonate solution

Procedure:

To a stirred solution of the 3-bromo-pyrazolo[3,4-c]pyrazole intermediate in the
dioxane/ethanol/water mixture, add the aryl boronic acid and cesium carbonate.

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

Add the palladium catalyst to the reaction vessel under an inert atmosphere.

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin
Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and concentrate under reduced
pressure to remove the organic solvents.
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o Partition the residue between water and dichloromethane.

o Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with
brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-
pyrazolo[3,4-c]pyrazole.

Applications in Drug Discovery and Medicinal
Chemistry

The pyrazole nucleus is a cornerstone of many FDA-approved drugs, and fused pyrazole
systems like pyrazolo[3,4-c]pyrazoles are of high interest.[1] The 3-aminopyrazole moiety, in
particular, is a key pharmacophore that imparts a broad range of biological activities.[2]

Key Therapeutic Areas:

e Oncology: Many aminopyrazole derivatives function as potent kinase inhibitors, targeting
enzymes like CDK16, Aurora kinases, and others involved in cell cycle progression and
proliferation.[10][11] They can also act as tubulin polymerization inhibitors, disrupting
microtubule dynamics essential for cell division.[12]

 Inflammation: Pyrazole-containing compounds are well-known for their anti-inflammatory
properties, with some acting as selective COX-2 inhibitors.[1]

« Infectious Diseases: The scaffold has been investigated for antibacterial and antiviral
applications.[2]

o Oxidative Stress: Certain aminopyrazoles exhibit significant antioxidant activity, suggesting
potential applications in diseases related to oxidative damage.[2][13]

lllustrative Biological Activity

To demonstrate the potential of this scaffold, the following table presents hypothetical ICso
values against a panel of cancer-related kinases, which is a common screening approach for
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this class of compounds.

Kinase Target Hypothetical ICso (nM) Rationale for Inclusion

PCTAIRE family kinase
CDK16 33 involved in cell cycle
dysregulation.[10]

Kinase in the NF-kB pathway,
IKKB 150 a key target in inflammation

and cancer.[11]

Serine/threonine kinase crucial
Aurora A 85 o ]
for mitotic progression.

Key mediator of angiogenesis,
VEGFR2 210
a hallmark of cancer.

Postulated Mechanism of Action: Kinase Inhibition

A primary mechanism through which 3-aminopyrazole derivatives exert their anti-cancer effects
is through the inhibition of protein kinases.[10] These molecules often act as ATP-competitive
inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of
downstream substrates.

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a common pharmacophore for achieving this
inhibition.[10] The amino group at the 3-position of the pyrazole ring typically forms critical
hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site.
Different substituents on the pyrazole and fused ring system can then be modified to achieve
selectivity and potency against specific kinases.
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Figure 2: Postulated mechanism of action via ATP-competitive kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay (DSF)

Differential Scanning Fluorimetry (DSF) is a rapid and sensitive method to screen for
compound binding to a protein target by measuring changes in the protein's thermal
denaturation temperature (Tm).[10]

Materials:

Purified target kinase (e.g., CDK16)

SYPRO Orange dye (5000x stock in DMSO)

Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NacCl)

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole (test compound) dissolved in DMSO

Real-Time PCR instrument capable of fluorescence detection
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Procedure:

Prepare a master mix containing the assay buffer and the target kinase at a final
concentration of 2 pM.

Prepare a dye master mix by diluting SYPRO Orange dye to 5x final concentration in the
assay buffer.

In a 96-well PCR plate, add 20 uL of the kinase master mix to each well.

Add 1 pL of the test compound at various concentrations (e.g., from a 25x stock) to the
sample wells. Add 1 pL of DMSO to the control wells.

Add 4 pL of the 5x dye master mix to all wells.
Seal the plate, centrifuge briefly, and incubate at room temperature for 10 minutes.
Place the plate in the Real-Time PCR instrument.

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute,
acquiring fluorescence data at each interval.

Analyze the resulting melt curve data. The midpoint of the unfolding transition is the Tm. A
significant positive shift in Tm (ATm) in the presence of the compound indicates binding.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.[14] A

comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling.
General Measures: Use in a well-ventilated area. Avoid inhalation of dust or vapors.[14]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab
coat.

Toxicology: Acute toxicity data for this specific compound is not readily available. It should be
handled as a potentially hazardous substance.[14]
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e Environmental Precautions: Avoid release into the environment as it may be toxic to aquatic
organisms.[14]

Conclusion

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole represents a valuable starting point for
medicinal chemistry campaigns. Its fused heterocyclic core and reactive amino handle provide
a platform for developing potent and selective modulators of various biological targets,
particularly protein kinases. The synthetic routes are accessible, and the established biological
importance of the aminopyrazole scaffold makes it a compound of high interest for drug
discovery. This guide provides the foundational knowledge and practical methodologies
required for researchers to effectively utilize this promising chemical entity in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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